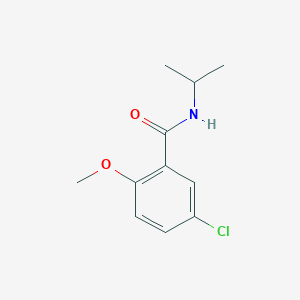

5-chloro-N-isopropyl-2-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69g/mol |

IUPAC Name |

5-chloro-2-methoxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H14ClNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

InChI Key |

XNRMIULTBWTSOE-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro N Isopropyl 2 Methoxybenzamide and Analogues

Strategies for Benzamide (B126) Core Synthesis

The fundamental approach to synthesizing 5-chloro-N-isopropyl-2-methoxybenzamide centers on the formation of the amide bond between a suitably substituted benzoic acid and isopropylamine (B41738). This process is underpinned by the preparation of key precursors and the selection of appropriate amidation conditions.

Precursor Chemistry and Starting Material Derivatization

The primary precursor for the synthesis of the target compound is 5-chloro-2-methoxybenzoic acid . This intermediate can be prepared through several synthetic routes, primarily starting from either 2-methoxybenzoic acid or 5-chlorosalicylic acid.

One common method involves the direct chlorination of 2-methoxybenzoic acid . This reaction can be carried out using chlorine gas in a solvent like carbon tetrachloride, often in the presence of a catalyst such as iodine. This approach can achieve high yields of the desired 5-chloro-2-methoxybenzoic acid. acs.org Another method utilizes a mixture of hydrochloric acid and hydrogen peroxide in an alcoholic solvent to chlorinate 2-methoxybenzoic acid, yielding the product after an extended reaction time. acs.org

Alternatively, 5-chlorosalicylic acid serves as a viable starting material. google.com The synthesis from this precursor involves the methylation of the phenolic hydroxyl group. This can be achieved by reacting 5-chlorosalicylic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate in an anhydrous solvent like acetone. researchgate.netnih.gov Under aqueous conditions, it is often necessary to first esterify the carboxylic acid group before methylation. nih.gov The resulting methyl 5-chloro-2-methoxybenzoate can then be hydrolyzed to the corresponding carboxylic acid.

Another related precursor, 5-chlorosulphonyl-2-methoxy benzoic acid , can be synthesized by the reaction of o-anisic acid with chlorosulphonic acid. researchgate.net This intermediate offers a handle for further derivatization at the 5-position.

The derivatization of these precursors is key to creating a library of analogues. For instance, starting from 5-chlorosalicylic acid, various ether linkages can be introduced at the 2-position by reacting it with different alkyl halides, such as ethyl chloroacetate, in the presence of a base. masterorganicchemistry.com

Table 1: Synthesis of 5-Chloro-2-methoxybenzoic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Methoxybenzoic acid | Cl₂, I₂, CCl₄, reflux | 5-Chloro-2-methoxybenzoic acid | 95-97% | acs.org |

| 2-Methoxybenzoic acid | HCl, H₂O₂, ethanol, 17-22 °C | 5-Chloro-2-methoxybenzoic acid | 70-77% | acs.org |

| 5-Chlorosalicylic acid | Dimethyl sulfate, K₂CO₃, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | High | researchgate.netnih.gov |

| o-Anisic acid | Chlorosulphonic acid, dichloroethane | 5-Chlorosulphonyl-2-methoxy benzoic acid | 65% | researchgate.net |

Amidation Reactions for Benzamide Formation

The crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting 5-chloro-2-methoxybenzoic acid with isopropylamine .

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is accomplished by treating 5-chloro-2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting 5-chloro-2-methoxybenzoyl chloride is then reacted with isopropylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the final amide product. nih.gov

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with the amine, avoiding the need to isolate the acyl chloride. A variety of coupling reagents are available for this purpose, offering mild reaction conditions.

The general principle of amidation reactions involves the nucleophilic attack of the amine on the activated carboxylic acid derivative. rsc.org This fundamental reaction is widely applicable to the synthesis of a broad range of benzamide derivatives. google.compharmacopoeia.com

Regioselective Functionalization Approaches

Regioselective functionalization of the benzamide core allows for the introduction of various substituents at specific positions on the aromatic ring, leading to the synthesis of diverse analogues. The directing effects of the existing methoxy (B1213986) and amide groups play a crucial role in determining the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is also governed by the directing effects of the substituents. For 2-methoxybenzamides, nitration is expected to occur primarily at the positions activated by the methoxy group. The use of milder nitrating conditions, such as dilute nitric acid in the presence of sodium dodecylsulfate, can offer high regioselectivity. researchgate.net

Acylation and Alkylation: Friedel-Crafts acylation and alkylation reactions provide a means to introduce alkyl and acyl groups onto the aromatic ring. These reactions are typically catalyzed by Lewis acids. The regioselectivity is again influenced by the existing substituents. For example, palladium-catalyzed ortho-C-H alkylation of N-quinolyl benzamides has been reported, demonstrating the feasibility of selective alkylation at the position ortho to the amide group. researchgate.netcd-bioparticles.com

Advanced Synthetic Approaches for Analogues

To explore a wider chemical space and investigate the impact of structural modifications on the properties of this compound, advanced synthetic strategies are employed to introduce a variety of substituents on both the aromatic ring and the N-alkyl group.

Introduction of Varied Substituents on the Aromatic Ring System

Building upon the regioselective functionalization approaches, a diverse array of substituents can be introduced onto the aromatic ring of 5-chloro-2-methoxybenzamide.

Alkylation: Nickel/aluminum cooperative catalysis has been shown to achieve para-selective alkylation of benzamides with alkenes. acs.org This method provides a direct route to introduce alkyl chains at the position para to the carbonyl group.

Introduction of Nitrogen-Containing Groups: A nitro group can be introduced, as seen in the synthesis of 5-chloro-N-(2-chloro-4-nitro-phenyl)-2-methoxy-benzamide. cd-bioparticles.com This nitro group can then serve as a precursor for other functionalities, such as an amino group, through reduction.

Sulfonylation: The synthesis of analogues bearing a sulfonamide group has been reported. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been synthesized, demonstrating the introduction of a more complex substituent on the amide nitrogen which also contains a functionalized aromatic ring. nih.govrsc.orgsigmaaldrich.com

The synthesis of a series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been achieved by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with various chloro-substituted acid ethyl esters, followed by further transformations. acs.org This highlights the versatility of starting with a hydroxyl group at the 2-position, which can be converted into a wide range of ether linkages.

N-Alkylation Strategies and Isopropyl Group Modifications

Modifications at the nitrogen atom of the amide group provide another avenue for creating analogues.

N-Alkylation Strategies: The N-alkylation of secondary amides like this compound to form tertiary amides can be challenging. However, methods have been developed for the N-alkylation of amides in general. For instance, cobalt-nanoparticle catalyzed N-alkylation of primary benzamides with alcohols offers a broad substrate scope. google.com Microwave-assisted, solvent-free phase-transfer catalysis provides a rapid method for the N-alkylation of N-substituted amides. Mild and sustainable protocols using potassium phosphate (B84403) and a phase transfer catalyst have also been developed for the N-alkylation of primary and secondary amides with alkyl halides. researchgate.net

Modification of the Isopropyl Group: Direct chemical modification of the N-isopropyl group is less common. However, the synthesis of analogues with different N-alkyl substituents is a straightforward approach to probe the importance of the isopropyl moiety. This can be achieved by using different primary amines in the initial amidation reaction with 5-chloro-2-methoxybenzoyl chloride. For example, the use of propargylamine (B41283) yields 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide. The synthesis of N-alkyl-benzamides from benzoic acid esters and primary amines in aqueous solution is also a viable method.

Photocatalysis has emerged as a tool for the late-stage modification of N-alkyl fragments of benzamides, including intramolecular cyclization and intermolecular C-H arylation and alkylation. While specific examples for the direct modification of the isopropyl group on this compound are not prevalent, these advanced methods suggest potential routes for such transformations.

Heterocyclic Ring Annulation and Diversification

Benzamides, including structures analogous to this compound, serve as versatile building blocks in the synthesis of complex heterocyclic systems. ucl.ac.uk These transformations are crucial as they introduce new ring structures, significantly diversifying the chemical space accessible from a single benzamide core.

One of the most prominent applications of benzamides in heterocyclic synthesis is the construction of quinazolinone frameworks. rsc.org Quinazolinones are a class of compounds prevalent in natural products and are recognized for their broad range of biological activities. rsc.orgsemanticscholar.org Synthetic strategies often involve the condensation of benzamide derivatives with other reagents to form the fused heterocyclic system. For instance, copper-mediated tandem C(sp²)–H amination and annulation of benzamides with amidines provides an efficient route to quinazolin-4(1H)-ones. rsc.org This method avoids the use of more expensive noble metals and can be performed under relatively simple conditions. rsc.org Another approach involves a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides, followed by cyclization to yield quinazolin-4-ones under transition-metal-free conditions. nih.gov

The diversification of benzamides extends beyond quinazolinones. They are utilized as precursors for other important heterocycles such as pyrazoles, pyrimidines, and triazines. nih.govacs.org A notable synthetic route involves the reaction of benzoyl isothiocyanate (derived from a benzamide precursor) with malononitrile, followed by a series of reactions including alkylation and treatment with hydrazine (B178648) to produce benzamide-based 5-aminopyrazoles. nih.gov These pyrazole (B372694) derivatives can then be further transformed into fused pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] ucl.ac.ukrsc.orgsemanticscholar.orgtriazines. nih.govacs.org

Furthermore, benzamide derivatives can be converted into 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through multi-step sequences. researchgate.net These transformations highlight the utility of the benzamide functional group as a handle for constructing diverse heterocyclic scaffolds.

Below is a table summarizing selected heterocyclic ring annulation reactions starting from benzamide analogues.

| Starting Benzamide Analogue | Reagent(s) | Catalyst/Conditions | Resulting Heterocycle | Ref. |

| N-(quinolin-8-yl)benzamide | Amidine hydrochlorides | Copper-mediated | Quinazolin-4(3H)-one | rsc.org |

| N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide | N-phenylbenzimidamide | Cu(OAc)₂ | 1,2-diphenylquinazolin-4(1H)-one | rsc.org |

| 2-fluoro-N-methylbenzamide | Benzamide | Cs₂CO₃ / DMSO | 3-methyl-2-phenylquinazolin-4-one | nih.gov |

| Benzoyl isothiocyanate | Malononitrile, Alkyl halide, Hydrazine | KOH/EtOH | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | nih.gov |

Catalytic Systems in Benzamide Synthesis

The synthesis and derivatization of benzamides have been significantly advanced by the development of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and sustainability compared to traditional stoichiometric methods.

Applications of Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine reagents (HIRs) have emerged as powerful and environmentally benign alternatives to heavy metal reagents for a wide range of chemical transformations. researchgate.netnih.gov Their low toxicity, high reactivity, and functional group tolerance make them valuable for the derivatization of benzamides and related compounds. researchgate.netnih.gov HIRs are frequently used in oxidations, aminations, and the formation of heterocyclic structures. nih.govacs.org

Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, are employed in the oxidative rearrangement of aldoximes to N-acetoxy or N-hydroxy amides. researchgate.net This transformation proceeds through an in-situ generated nitrile oxide which is then trapped by the acetate (B1210297) or hydroxyl group from the HIR. researchgate.net

The Hofmann-type rearrangement of primary amides can be mediated by hypervalent iodine reagents to form an isocyanate intermediate. organic-chemistry.org This intermediate can be trapped by a carboxylic acid, which is conveniently generated in situ from the hypervalent iodine reagent itself, to yield secondary amides. organic-chemistry.org This process showcases the dual role of HIRs as both the mediator of the rearrangement and the source of the trapping nucleophile. organic-chemistry.org Furthermore, HIRs like 2-iodoxybenzoic acid (IBX) have been used for the oxidative cleavage of N-aryl amides to produce primary amides, demonstrating their utility in cleaving inert C-N bonds. mdpi.com The reactivity and stability of these reagents can be enhanced by incorporating the iodine atom into a cyclic framework, as seen in benziodoxol(on)e derivatives. beilstein-journals.org

The table below illustrates some applications of hypervalent iodine reagents in the derivatization of amide-related structures.

| Substrate | Hypervalent Iodine Reagent | Product Type | Transformation | Ref. |

| Primary Amides | Phenyliodine(III) diacetate (PIDA) | Secondary Amides | Hofmann-type rearrangement and trapping | organic-chemistry.org |

| Aldoximes | (Diacetoxyiodo)benzene (DIB) | N-acetoxy amides | Oxidative rearrangement | researchgate.net |

| N-Aryl Amides | 2-Iodoxybenzoic acid (IBX) | Primary Amides | Oxidative cleavage of C-N bond | mdpi.com |

| Benzylamines | 1-amino-1,2-benziodoxol-3-(1H)-one | Sulfonamides | Electrophilic amination of sulfenate salts | beilstein-journals.org |

Transition Metal-Catalyzed C-H Activation and Amination

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. researchgate.netscispace.com This strategy avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. nih.gov In the context of benzamides, this approach is particularly powerful for introducing new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Rhodium and palladium catalysts are extensively used for the C-H amination of benzamides. nih.govnih.govresearchgate.net These reactions often employ a directing group on the benzamide substrate to control the regioselectivity of the C-H activation, typically at the ortho position. scispace.com For example, rhodium-catalyzed direct intermolecular C-H amination of benzamides with aryl azides provides a direct route to diarylamines, with dinitrogen as the only byproduct. nih.govkaist.ac.kr This reaction exhibits broad substrate scope and high functional group tolerance. nih.govkaist.ac.kr

The development of more advanced catalyst systems, such as those based on strapped carboxylate dirhodium catalysts like Rh₂(esp)₂, has led to significant improvements in efficiency, allowing for high yields with very low catalyst loadings. nih.gov Beyond rhodium, other transition metals like nickel, copper, and ruthenium have also been successfully employed in C-H functionalization reactions of benzamides and related substrates. researchgate.netnih.govacs.org These reactions can be used for alkylation, arylation, and other valuable transformations. nih.govacs.org

Selected examples of transition metal-catalyzed C-H amination of benzamides are shown below.

| Benzamide Substrate | Amine Source | Catalyst System | Product | Ref. |

| General Benzamides | Aryl Azides | Rhodium complex | Diarylamines | nih.gov, kaist.ac.kr |

| Benzylic Hydrocarbons | Sulfonimidamide | Chiral Dirhodium Tetracarboxylate | Benzylic Amines | nih.gov |

| General Benzamides | Arylboronic Acids | Rhodium complex | Transarylated Benzamides (C-C activation) | acs.org |

| Sulfamate Esters | Intramolecular | Rh₂(esp)₂ | Cyclic Sulfamidates | nih.gov |

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods in both academic and industrial settings. ucl.ac.ukrsc.org For benzamide synthesis, this has led to the creation of protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials. acs.orgsigmaaldrich.com

One major area of focus is the development of catalytic methods that replace stoichiometric activating reagents, which generate large amounts of byproducts. ucl.ac.uk Catalysts based on boronic acids have been reported for the direct amidation of carboxylic acids, often requiring azeotropic water removal. ucl.ac.uk

Solvent choice is another critical aspect of sustainable synthesis. Efforts have been made to replace common but hazardous solvents like DMF and CH₂Cl₂ with greener alternatives. ucl.ac.uk For instance, γ-Valerolactone (GVL) has been shown to be an effective solvent for ruthenium-catalyzed C-H activation reactions. rsc.org Enzymatic synthesis using biocatalysts like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether (CPME) offers a highly sustainable route to amides from free carboxylic acids and amines. nih.gov

Solvent-free reaction conditions represent an ideal green chemistry approach. semanticscholar.orgeurjchem.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of primary amides from esters. nih.govacs.org This method is often faster, occurs at lower temperatures, and can simplify product purification compared to traditional solution-phase synthesis. nih.gov Another solvent-free approach involves the direct heating of a carboxylic acid and urea (B33335) with a boric acid catalyst to form the amide. semanticscholar.org These sustainable protocols not only reduce the environmental impact of chemical synthesis but also can offer advantages in terms of efficiency and cost. rsc.orgresearchgate.net

The table below highlights various sustainable approaches to amide synthesis.

| Synthetic Approach | Key Features | Example Reaction | Ref. |

| Biocatalysis | Use of enzymes, mild conditions, green solvents (CPME) | Free carboxylic acid + amine → Amide | nih.gov |

| Mechanochemistry | Solvent-free, reduced reaction time, simple workup | Ester + Ca₃N₂ → Primary Amide (Ball Milling) | nih.gov, acs.org |

| Green Solvents | Use of renewable/less hazardous solvents (GVL) | Ruthenium-catalyzed C-H arylation of benzamides | rsc.org |

| Solvent-free Thermal Synthesis | No solvent, simple catalyst | Carboxylic acid + urea → Amide (Boric Acid catalyst) | semanticscholar.org |

| Reusable Catalysts | Catalyst can be recovered and reused | Direct amidation using a Brønsted acidic ionic liquid | acs.org |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 5-chloro-N-isopropyl-2-methoxybenzamide from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the principal method for the analysis of this non-volatile compound, while Gas Chromatography (GC) is valuable for monitoring volatile precursors or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the purity assessment of this compound. A typical method would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A well-defined HPLC method would be validated for its specificity, linearity, accuracy, and precision to ensure reliable quantification. The retention time of the compound is a key identifier under specific chromatographic conditions.

Interactive Table: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Gradient | 40% to 90% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Intermediates

While this compound itself is not sufficiently volatile for standard GC analysis without derivatization, GC is an important tool for monitoring the purity of its more volatile starting materials. The synthesis of this amide typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with isopropylamine (B41738). GC can be used to detect any unreacted isopropylamine or residual solvents from the reaction and purification steps. A typical GC method would utilize a capillary column with a polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Mass Spectrometric Identification and Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like amides. In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion peak, [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Interactive Table: Expected ESI-MS Data

| Ion | Calculated m/z ([M+H]⁺ with ³⁵Cl) | Calculated m/z ([M+H]⁺ with ³⁷Cl) |

|---|

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural confirmation. The fragmentation pattern of this compound would be predicted based on the cleavage of its weakest bonds. rsc.orgchemicalbook.com Key fragmentation pathways would likely include the loss of the isopropyl group and cleavage of the amide bond.

Interactive Table: Predicted Mass Spectrometric Fragments

| Fragment Ion Structure | Description of Loss | Expected m/z |

|---|---|---|

| [M+H - C₃H₇]⁺ | Loss of the isopropyl group | 186.03 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to provide a detailed picture of the carbon-hydrogen framework of this compound.

Based on the structure, specific signals can be predicted for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the N-isopropyl group in the ¹H NMR spectrum. The coupling patterns between adjacent protons would provide further confirmation of the substitution pattern on the aromatic ring and the connectivity of the isopropyl group. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group.

Interactive Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| N-H | 6.0 - 6.5 | Doublet |

| O-CH₃ | 3.9 | Singlet |

| N-CH(CH₃)₂ | 4.1 - 4.3 | Septet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 168 |

| Aromatic C-Cl | 125 - 128 |

| Aromatic C-O | 155 - 158 |

| Aromatic CH | 112 - 132 |

| O-CH₃ | 56 |

| N-CH(CH₃)₂ | 42 - 45 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals for each unique proton, with their chemical shifts, multiplicities, and coupling constants offering a wealth of structural information.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at C6 would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would present as a doublet of doublets, being coupled to both the C6 and C3 protons. The proton at C3 is anticipated to be a doublet, coupled to the C4 proton.

The N-isopropyl group would exhibit two characteristic signals: a septet for the single methine (CH) proton, split by the six equivalent methyl protons, and a doublet for the six methyl (CH₃) protons, split by the single methine proton. The methoxy group (OCH₃) would appear as a sharp singlet, as it has no adjacent protons to couple with. Finally, the amide proton (NH) would typically present as a broad singlet or a doublet if coupling to the isopropyl methine proton is resolved.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C3) | ~ 7.9 - 8.1 | d | ~ 2.5 |

| Aromatic H (C4) | ~ 7.3 - 7.5 | dd | ~ 8.5, 2.5 |

| Aromatic H (C6) | ~ 7.0 - 7.2 | d | ~ 8.5 |

| Methoxy (OCH₃) | ~ 3.9 - 4.1 | s | - |

| Isopropyl CH | ~ 4.1 - 4.3 | sept | ~ 6.8 |

| Isopropyl CH₃ | ~ 1.2 - 1.4 | d | ~ 6.8 |

| Amide NH | ~ 8.0 - 8.5 | br s or d | - or ~7.5 |

Note: The expected values are based on analogous compounds and general spectroscopic principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the structure.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro and amide groups. The carbon attached to the methoxy group (C2) and the carbon attached to the chlorine atom (C5) are readily identifiable. The remaining aromatic carbons (C1, C3, C4, C6) can be assigned based on their substitution pattern and comparison with related structures. The carbons of the N-isopropyl group and the methoxy carbon appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 168 |

| C2 (C-OCH₃) | ~ 155 - 158 |

| C5 (C-Cl) | ~ 128 - 131 |

| C1 | ~ 125 - 128 |

| C3 | ~ 130 - 133 |

| C4 | ~ 122 - 125 |

| C6 | ~ 112 - 115 |

| OCH₃ | ~ 56 - 58 |

| Isopropyl CH | ~ 42 - 45 |

| Isopropyl CH₃ | ~ 22 - 24 |

Note: The expected values are based on analogous compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H3 with H4, and H4 with H6). It would also confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the isopropyl proton signals would correlate to the isopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide proton would show a correlation to the carbonyl carbon and the isopropyl methine carbon. The methoxy protons would show a correlation to the C2 carbon of the aromatic ring.

Vibrational Spectroscopy and Crystallographic Studies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the C-N stretch of the amide. The aromatic ring would give rise to C-H stretching and C=C stretching vibrations. The C-O stretching of the methoxy group and the C-Cl stretch would also be observable.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Amide) | 1200 - 1400 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

| C-Cl Stretch | 600 - 800 |

Note: The expected values are based on typical functional group absorption ranges.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation and Molecular Geometry

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. For this compound, a successful XRD analysis would yield detailed data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the benzamide (B126) moiety and the relative orientation of the isopropyl group. Intermolecular interactions, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, would also be elucidated. researchgate.net Such hydrogen bonding often leads to the formation of one-dimensional chains or more complex networks in the crystal lattice. The crystal structure of benzamide derivatives has been a subject of interest, with studies revealing the potential for polymorphism. nih.govacs.org

While specific crystallographic data for this compound is not publicly available at the time of writing, the technique remains the gold standard for the unequivocal determination of its molecular geometry and packing in the solid state.

Based on a comprehensive review of available scientific literature, there are no specific computational and theoretical investigation reports focused solely on the chemical compound This compound .

While extensive research exists on the computational analysis of related benzamide and salicylamide (B354443) structures, including those with chloro and methoxy substitutions, the specific combination and isopropyl substitution of the target molecule has not been the subject of published studies that would provide the detailed data required for the requested article outline.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections and subsections as they pertain directly to this compound:

Computational and Theoretical Investigations of 5 Chloro N Isopropyl 2 Methoxybenzamide Systems

Conformational Analysis and Molecular Dynamics

Exploration of Intramolecular Hydrogen Bonding Networks

General principles from studies on similar molecules can offer theoretical insights. For instance, research on substituted benzamides often employs Density Functional Theory (DFT) to determine stable conformations and vibrational spectra. nih.gov Similarly, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are standard computational tools used to predict reactivity and analyze intramolecular interactions, such as hydrogen bonding, in related structures. researchgate.netdntb.gov.ua

Studies on various benzamide (B126) scaffolds have explored their conformational preferences, noting that substitutions on the phenyl ring and the amide nitrogen significantly influence the molecule's three-dimensional shape. nih.gov Intramolecular hydrogen bonding is a well-documented feature in many ortho-substituted benzamides, playing a crucial role in stabilizing specific conformers. rsc.orgnih.govmdpi.com For example, studies on 2-hydroxy-benzamides have detailed the nature of intramolecular hydrogen bonds using both experimental and computational methods. researchgate.netmdpi.com

However, without specific studies on 5-chloro-N-isopropyl-2-methoxybenzamide, any discussion would be speculative and not adhere to the strict requirement of providing factual, data-driven content for this particular compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the motion of a molecule over time, providing critical insights into its conformational flexibility and interactions within a simulated biological environment. For this compound, MD simulations can be employed to understand how the molecule behaves in an aqueous solution or when bound to a putative protein target.

A typical MD simulation would involve placing the compound within a periodic box of water molecules and ions, creating a system that mimics physiological conditions. The forces between all atoms are calculated using a specific force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a timescale of nanoseconds to microseconds.

Detailed research findings from such simulations would focus on several key areas:

Conformational Stability: Analysis of the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time reveals its structural stability. A stable simulation is indicated by the RMSD value reaching a plateau.

Flexibility of Substituents: The Root Mean Square Fluctuation (RMSF) of individual atoms or functional groups can be calculated. For this compound, this would highlight the flexibility of the isopropyl group and the methoxy (B1213986) group relative to the more rigid chloro-substituted benzene (B151609) ring. This information is crucial as conformational flexibility can influence how the ligand adapts to a binding pocket.

Solvent Interactions: MD simulations can map the hydration shell around the molecule, identifying key water molecules that may play a role in mediating interactions with a protein target. The carbonyl oxygen and amide hydrogen are expected to form stable hydrogen bonds with surrounding water molecules.

Ligand-Protein Complex Stability: In cases where the compound is docked into a protein's active site, MD simulations are essential for validating the stability of the predicted binding pose. nih.gov A stable interaction is confirmed if the ligand remains within the binding pocket throughout the simulation with minimal deviation. nih.gov

Structure-Based Computational Design

Structure-based computational design leverages the three-dimensional structure of a biological target, typically a protein or enzyme, to design or identify molecules that can bind to it with high affinity and specificity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations are used to screen potential protein targets and predict its binding mode and affinity within the active site.

The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding free energy.

A hypothetical docking study of this compound into a protein kinase active site, a common target for benzamide derivatives, would likely reveal key interactions. The simulation results would predict the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov

Table 1: Hypothetical Ligand-Protein Interactions for this compound from a Docking Simulation

| Interacting Ligand Atom/Group | Protein Residue (Example) | Interaction Type | Predicted Distance (Å) |

| Carbonyl Oxygen (C=O) | Lysine (LYS-72) | Hydrogen Bond | 2.9 |

| Amide Hydrogen (N-H) | Glutamate (GLU-91) | Hydrogen Bond | 3.1 |

| Isopropyl Group | Leucine (LEU-135) | Hydrophobic | 3.8 |

| Isopropyl Group | Valine (VAL-23) | Hydrophobic | 4.1 |

| Chlorinated Benzene Ring | Phenylalanine (PHE-93) | π-π Stacking | 4.5 |

| Chlorine Atom | Aspartate (ASP-145) | Halogen Bond | 3.3 |

The binding energy, typically reported in kcal/mol, provides a quantitative estimate of binding affinity, allowing for the comparison of different compounds. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model can be generated based on its structure and predicted interactions from docking studies. nih.gov

The key features of this compound that would contribute to a pharmacophore model include:

A Hydrogen Bond Acceptor (from the carbonyl oxygen).

A Hydrogen Bond Donor (from the amide N-H).

A Hydrophobic/Aromatic feature (from the benzene ring).

A Halogen Bond Donor (from the chlorine atom).

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases containing millions of compounds. nih.gov The screening software searches for other molecules in the database that match the defined pharmacophoric features and their spatial arrangement. pharmacophorejournal.com This process can rapidly identify a diverse set of novel chemical scaffolds that are likely to bind to the same target, prioritizing them for further investigation through docking and, eventually, experimental testing. The quality and predictive power of a pharmacophore model are often validated by its ability to distinguish known active compounds from inactive ones. nih.gov

Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-molecular-weight chemical fragments (typically <300 Da) for weak but efficient binding to a protein target. nih.gov Once these fragments are identified, they can be optimized through chemical elaboration ("fragment growing") or by linking two or more fragments together ("fragment linking") to produce a more potent lead compound. nih.gov

The structure of this compound can be conceptually deconstructed into several fragments for a hypothetical FBDD campaign:

The Chloro-Methoxy-Benzene Fragment: This piece could be screened to identify its optimal interactions within a sub-pocket of the target protein.

The Isopropylamide Fragment: This fragment could be explored for its binding contribution in an adjacent pocket.

In an FBDD approach, libraries containing hundreds or thousands of such fragments would be screened using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to detect weak binding events. nih.gov For example, a fragment resembling 5-chloro-2-methoxybenzoic acid might be found to bind in one region, while a fragment like N-isopropylacetamide binds nearby. Medicinal chemists could then use this structural information to rationally link these two fragments, effectively reconstructing a molecule like this compound or a novel, optimized analog with improved potency and drug-like properties. nih.gov

Pharmacological Research and Biological Target Elucidation of 5 Chloro N Isopropyl 2 Methoxybenzamide Analogues

Investigation of Molecular Mechanisms of Action

Understanding how these benzamide (B126) analogues exert their effects at a molecular level is a primary focus of ongoing research. This involves detailed studies into their interactions with enzymes, receptors, and other key cellular components.

Enzyme Inhibition Studies and Kinetic Analysis

While specific enzyme inhibition and kinetic analysis data for direct analogues of 5-chloro-N-isopropyl-2-methoxybenzamide are not extensively detailed in the provided search results, the broader class of benzamide derivatives is known to interact with various enzymes. For instance, structure-activity relationship (SAR) studies on 2,5,6-trisubstituted benzimidazoles, a related heterocyclic scaffold, have identified potent inhibitors of the bacterial cell division protein FtsZ. rsc.org This suggests that benzamide-containing molecules have the potential to be tailored for specific enzyme active sites. The exploration of such interactions is a key area of research for defining the therapeutic applications of these compounds.

Receptor Agonism/Antagonism Characterization (e.g., 5-HT4 receptor, mGluR7)

Analogues derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their activity at 5-HT4 receptors. nih.gov These studies have identified compounds that act as potent agonists in functional assays, such as the electrically stimulated guinea pig ileum and rat esophagus muscle models. nih.gov Notably, monosubstitution on the piperidine (B6355638) ring of these ester derivatives with groups like methyl, hydroxyl, acetylamino, or carboxamido resulted in compounds with potency comparable to the established 5-HT4 receptor agonist ML 10302. nih.gov Furthermore, specific analogues have demonstrated antagonist properties, with compound 7g inhibiting the relaxant effect of serotonin (B10506) in the rat esophagus with a pA2 value of 8.6, indicating significant receptor blockade. nih.gov The ester linkage in these compounds was found to be generally more advantageous for 5-HT4 receptor activity compared to the corresponding amides. nih.gov

Modulation of Protein-Protein Interactions (e.g., Menin/MLL, WDR5)

The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, making it an attractive therapeutic target. Small-molecule inhibitors of this protein-protein interaction (PPI) have been developed, some of which share structural similarities with benzamide derivatives. These inhibitors function by mimicking the key interactions of MLL with menin, occupying hydrophobic pockets on the menin surface.

Similarly, the interaction between WDR5 and MLL is essential for the activity of SET/MLL histone-methyltransferase complexes and is implicated in the pathogenesis of C/EBPα mutant acute myeloid leukemia (AML). nih.gov A novel small-molecule antagonist of the WDR5-MLL interaction, OICR-9429, has been identified. nih.gov This compound selectively inhibits proliferation and promotes differentiation in AML cells that express the oncogenic C/EBPα p30 isoform. nih.gov The mechanism involves the disruption of the protein-protein interaction network surrounding WDR5 and the SET/MLL complex. nih.gov

Interference with Cellular Signaling Pathways (e.g., Hedgehog, FAK/ERK/JNK/PI3K/Akt)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in various cancers. semanticscholar.org The Smoothened (Smo) receptor is a key component of this pathway. semanticscholar.org A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as inhibitors of the Hh signaling pathway. semanticscholar.orgrsc.org One particularly potent compound, compound 21, exhibited a nanomolar IC50 value in a Gli-luciferase reporter assay, indicating strong inhibition of the pathway. semanticscholar.orgrsc.org Mechanistic studies revealed that this compound blocks the translocation of Smo into the primary cilium, a critical step in Hh signal transduction. semanticscholar.orgrsc.org

Furthermore, there is significant crosstalk between the Hh and PI3K/Akt/mTOR signaling pathways in hematological malignancies. nih.govnih.gov The PI3K/Akt pathway can non-canonically activate the Hh pathway, promoting leukemia cell survival. nih.govnih.gov This interplay suggests that dual inhibition of these pathways could be a promising therapeutic strategy. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Models

SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. nih.govdrugdesign.org

Systematic Exploration of Substituent Effects on Biological Potency

Systematic modifications of the 2-methoxybenzamide scaffold have been explored to understand the impact of different substituents on the inhibition of the Hedgehog signaling pathway. semanticscholar.org The general structure of these inhibitors consists of a central 2-methoxybenzamide core connecting two aromatic rings. The nature and position of substituents on these rings significantly influence inhibitory potency.

For instance, in a series of 2-methoxybenzamide derivatives targeting the Smoothened receptor, modifications were made to the terminal aromatic rings. The data below illustrates the impact of these substitutions on the half-maximal inhibitory concentration (IC50) in a Gli-luciferase reporter assay, which measures the activity of the Hedgehog pathway. semanticscholar.org

Table 1: SAR of 2-Methoxybenzamide Analogues as Hedgehog Pathway Inhibitors

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| 3 | H | H | 0.25 |

| 4 | 4-F | H | 0.18 |

| 10 | 4-F | 2-Me | 0.08 |

| 17 | 4-F | 2-CF3 | 0.04 |

| 21 | 4-F | 3-CF3 | 0.03 |

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors. semanticscholar.org

This interactive table demonstrates that the introduction of a fluorine atom at the 4-position of one aromatic ring (R1) generally improves potency. semanticscholar.org Furthermore, the addition of electron-withdrawing groups like methyl and trifluoromethyl at the 2- or 3-position of the other aromatic ring (R2) leads to a significant increase in inhibitory activity, with the 3-trifluoromethyl substituted compound (21) being the most potent in this series. semanticscholar.org

Similarly, in the context of 5-HT4 receptor modulators, SAR studies on benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid revealed that the nature of the substituent on a piperidine ring was crucial for activity. nih.gov Small alkyl or functional groups like hydroxyl and amides were well-tolerated and in some cases led to nanomolar potency. nih.gov

The systematic exploration of such substituent effects is a cornerstone of medicinal chemistry, allowing for the rational design of more potent and selective molecules. nih.gov

Identification of Key Structural Features for Desired Biological Activities

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features of benzamide analogues that govern their biological effects. A notable area of investigation has been their activity as dual antagonists for serotonin 5-HT3 and dopamine (B1211576) D2 receptors, which are targets for antiemetic drugs.

In a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) analogues, key structural modifications were found to significantly enhance binding affinity for the dopamine D2 receptor while maintaining potent 5-HT3 receptor binding. nih.gov One critical modification was the introduction of a methyl group on the nitrogen atom at the 4-position of the benzoyl moiety. nih.gov Another key feature was the nature of the substituent at the 5-position. nih.gov Researchers found that replacing the chloro group with other halogens, such as bromo or iodo, markedly increased the dopamine D2 receptor binding affinity. nih.gov

Specifically, analogues such as 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (compound 82), along with its 5-bromo and 5-iodo counterparts, demonstrated significantly higher affinity for the D2 receptor compared to the established drug metoclopramide. nih.gov The stereochemistry of the molecule was also identified as a critical factor; the (R)-enantiomer of compound 82 showed strong affinity for both D2 and 5-HT3 receptors, whereas the (S)-enantiomer was potent and selective for the 5-HT3 receptor. nih.gov

Table 1: Dopamine D2 Receptor Binding Affinity of Selected Benzamide Analogues This table presents the in vitro binding affinity (IC50) of key analogues for the rat brain dopamine D2 receptor.

| Compound | 5-Position Substituent | Amine Moiety | Dopamine D2 IC50 (nM) |

|---|---|---|---|

| Compound 82 | Chloro | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | 17.5 |

| Compound 110 | Bromo | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | 61.0 |

| Compound 112 | Iodo | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | 21.7 |

| Metoclopramide | Chloro | N-diethylaminoethyl | 483 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comlongdom.org For certain classes of substituted benzamides, QSAR models have been successfully developed to predict their antimicrobial activity. nih.gov In one such study, the antibacterial and antifungal activities were modeled using topological descriptors and molecular connectivity indices. nih.gov The resulting models showed good predictive ability, indicating that structural characteristics could be quantitatively linked to antimicrobial efficacy. nih.gov

However, for the specific class of this compound analogues, dedicated QSAR models focusing on their varied pharmacological activities are not extensively reported in the reviewed scientific literature. While SAR studies provide qualitative insights, the development of robust QSAR models would be a valuable future step to guide the rational design of new, more potent analogues. nih.govnih.gov

Future Research Directions and Translational Perspectives for 5 Chloro N Isopropyl 2 Methoxybenzamide

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of benzamides is a well-established area of organic chemistry, yet the demand for more efficient, sustainable, and diverse methods continues to drive innovation. researchgate.net Traditional methods often rely on the coupling of a carboxylic acid with an amine, which may require pre-activation of the carboxylic acid moiety. researchgate.net Future research on 5-chloro-N-isopropyl-2-methoxybenzamide could benefit from the development of more sophisticated synthetic routes to create complex derivatives with enhanced biological activity.

Modern synthetic strategies that could be applied and refined for this specific benzamide (B126) include:

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a key focus. For instance, methods employing solid acid catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation have shown promise for the direct condensation of benzoic acids and amines, offering advantages such as high yields, low reaction times, and catalyst reusability. researchgate.net

Catalytic C-H Amination: Direct C-H amination of benzamides using rhodium catalysts with aryl azides offers a synthetic route to diarylamines, expanding the structural diversity achievable from a benzamide starting point. google.com

Flow Chemistry: Continuous flow processes, such as those using immobilized acid catalysts for esterification followed by enzyme-catalyzed amidation, can provide quantitative yields in short residence times, facilitating rapid library synthesis. researchgate.net

Novel Coupling Reagents: The exploration of new silane (B1218182) reagents like tetramethylorthosilicate (TMOS) and methyltrimethoxysilane (B3422404) (MTM) as efficient amidating tools presents an alternative to traditional coupling agents. researchgate.net

Palladium-Catalyzed Reactions: Recent developments in palladium-catalyzed hydroarylation of N-propargyl benzamides offer a direct route to N-allylbenzamides, which can then be cyclized to form other heterocyclic structures. acs.org

By exploring these advanced synthetic methods, researchers can efficiently generate a library of derivatives based on the this compound core. This will enable a more thorough investigation of structure-activity relationships (SAR) and the identification of candidates with optimized properties.

Exploration of Novel Biological Targets and Therapeutic Avenues

While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader class of benzamides exhibits a wide range of pharmacological activities. This suggests that this compound could be a valuable starting point for discovering new therapeutic agents.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Potential therapeutic areas to explore include:

Anticancer Activity: Substituted benzamides have been investigated as anticancer agents. nih.gov For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives showed antiproliferative activity against human ovarian and colon cancer cell lines, with one potent compound arresting the G2/M cell cycle and inducing apoptosis in pancreatic cancer cells. researchgate.net Mechanistic studies could reveal if this compound or its analogs act through similar pathways, such as inducing oxidative stress and mitochondrial dysfunction. nih.gov

Enzyme Inhibition: Benzamide derivatives have shown inhibitory activity against various enzymes. For instance, some benzenesulfonamides carrying a benzamide moiety are potent inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov

Antiprion Activity: Certain benzamide derivatives have been identified as lead compounds for the development of therapeutic agents against prion diseases by inhibiting the conversion of the normal prion protein (PrP(C)) to its misfolded, pathogenic form (PrP(Sc)). nih.gov

Pesticidal and Fungicidal Activity: Novel benzamides have demonstrated good larvicidal and fungicidal activities, suggesting potential applications in agriculture. nih.gov

Cereblon (CRBN) Binders: Benzamide-type derivatives are being developed as ligands for Cereblon, a component of an E3 ubiquitin ligase complex. These binders are crucial for the design of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality for targeted protein degradation. acs.org

A systematic screening of this compound against these and other targets could uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. nih.govijettjournal.orgnih.gov These computational tools can be particularly valuable in the exploration of the chemical space around this compound.

Key applications of AI and ML in this context include:

Generative Chemistry: AI-powered tools can design novel compounds from scratch, assisting in the creation of new benzamide derivatives with desirable properties. accscience.com

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles can help prioritize compounds with favorable pharmacokinetic and safety characteristics for synthesis and further testing. nih.gov

Virtual Screening: Machine learning models, including deep learning and Bayesian neural networks, can be trained on existing data to screen large virtual libraries of benzamide derivatives and predict their biological activity against specific targets. ijettjournal.orgjsr.org This can significantly reduce the time and cost associated with experimental screening. accscience.com

Retrosynthetic Analysis: AI can assist in planning the synthesis of complex benzamide derivatives by proposing viable reaction pathways. nih.gov

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of substituted benzamides, leading to a more rapid and cost-effective discovery of promising therapeutic candidates based on the this compound scaffold.

Design of Targeted Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of biological targets in their native environment. Benzamide-based scaffolds are well-suited for the development of such probes due to their modular nature and demonstrated biological activities. nih.govresearchgate.net

Future research could focus on developing chemical probes derived from this compound to investigate its potential biological targets. This would involve the design and synthesis of molecules that incorporate:

A recognition element: The this compound core would serve as the moiety that binds to the biological target.

A photoreactive group: Groups like diazides or benzophenones can be incorporated to allow for covalent crosslinking to the target protein upon photoactivation, facilitating target identification. nih.govresearchgate.net

A reporter tag: A tag, such as biotin (B1667282) or an alkyne handle for click chemistry, enables the detection and isolation of the probe-target complex for subsequent analysis by techniques like proteomics. nih.gov

For example, photoreactive benzamide probes have been successfully designed and synthesized to study histone deacetylases (HDACs), demonstrating cell permeability and target engagement in the nucleus. nih.govresearchgate.net These probes have been instrumental in mapping the binding sites of HDACs. nih.gov A similar strategy could be employed to elucidate the mechanism of action of this compound.

The development of such targeted probes would be a significant step towards understanding the molecular pharmacology of this compound and validating its potential therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.